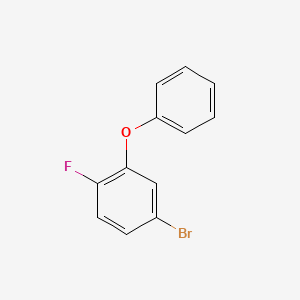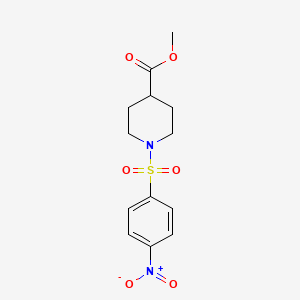
4-bromo-1-fluoro-2-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-fluoro-2-phenoxybenzene is an aromatic compound with the molecular formula C12H8BrFO It is characterized by the presence of bromine, fluorine, and phenoxy substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-fluoro-2-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by halogenation. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation . The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: this compound undergoes electrophilic aromatic substitution reactions. Common reagents include bromine (Br2) and iron (Fe) as a catalyst.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
4-bromo-1-fluoro-2-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-fluoro-2-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and fluorine) influences the reactivity and orientation of the compound in chemical reactions. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments.
Comparación Con Compuestos Similares
- Benzene, 1-bromo-4-phenoxy-
- Benzene, 4-bromo-1-fluoro-2-(trifluoromethyl)-
- Benzene, 1-fluoro-4-phenoxy-
Uniqueness: 4-bromo-1-fluoro-2-phenoxybenzene is unique due to the specific combination of bromine, fluorine, and phenoxy substituents. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
112204-59-8 |
|---|---|
Fórmula molecular |
C12H8BrFO |
Peso molecular |
267.09 g/mol |
Nombre IUPAC |
4-bromo-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C12H8BrFO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
Clave InChI |
GREWZYRZMVYLBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















